molecular formula C11H15N5 B12605652 Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- CAS No. 649759-84-2

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)-

Katalognummer: B12605652
CAS-Nummer: 649759-84-2
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: QURNKZGVWZDFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is an organic compound with the molecular formula C11H15N5. This compound is characterized by the presence of both azido and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- typically involves the reaction of 3-azidopropyl bromide with 3-methyl-2-butenyl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted azides and amines.

Wissenschaftliche Forschungsanwendungen

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanedinitrile, (3-bromopropyl)(3-methyl-2-butenyl)-
  • Propanedinitrile, (acetyloxy)methyl-

Uniqueness

Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is unique due to the presence of both azido and nitrile functional groups, which provide a wide range of reactivity and applications. The azido group, in particular, allows for bioorthogonal reactions, making this compound valuable in biological and medicinal research.

Eigenschaften

CAS-Nummer

649759-84-2

Molekularformel

C11H15N5

Molekulargewicht

217.27 g/mol

IUPAC-Name

2-(3-azidopropyl)-2-(3-methylbut-2-enyl)propanedinitrile

InChI

InChI=1S/C11H15N5/c1-10(2)4-6-11(8-12,9-13)5-3-7-15-16-14/h4H,3,5-7H2,1-2H3

InChI-Schlüssel

QURNKZGVWZDFER-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC(CCCN=[N+]=[N-])(C#N)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.